molecular formula C9H8BrF3O2 B1352399 2-Methoxy-4-(trifluoromethoxy)benzyl bromide CAS No. 886500-35-2

2-Methoxy-4-(trifluoromethoxy)benzyl bromide

Cat. No.: B1352399
CAS No.: 886500-35-2
M. Wt: 285.06 g/mol
InChI Key: JNWHGFGOMOVIMV-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C9H8BrF3O2. It is a derivative of benzyl bromide, where the benzene ring is substituted with methoxy and trifluoromethoxy groups. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

2-Methoxy-4-(trifluoromethoxy)benzyl bromide is a synthetic intermediate that is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the SM coupling reaction . This process involves the transfer of an organoboron group from boron to palladium . The compound’s bromine atom plays a crucial role in this process, acting as a leaving group during the transmetalation step .

Biochemical Pathways

The SM coupling reaction is a critical biochemical pathway affected by this compound . This reaction is a widely-used method for forming carbon-carbon bonds, and it is particularly notable for its mild reaction conditions and tolerance of various functional groups . The compound’s role in this reaction can influence the formation of various organic compounds .

Pharmacokinetics

Its physical and chemical properties, such as its liquid form and density , may influence its behavior in a chemical reaction or a biological system.

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds via the SM coupling reaction . This can lead to the synthesis of various organic compounds, including those with antitubercular and anti-allergic activities .

Action Environment

The compound’s action can be influenced by various environmental factors. For instance, the SM coupling reaction is typically carried out under mild conditions , and deviations from these conditions could impact the efficiency of the reaction. Additionally, the compound’s stability may be affected by factors such as temperature and the presence of other reactive species .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(trifluoromethoxy)benzyl bromide typically involves the bromination of 2-Methoxy-4-(trifluoromethoxy)toluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing by-products and optimizing the overall efficiency of the synthesis .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-4-(trifluoromethoxy)benzyl bromide is unique due to the presence of both methoxy and trifluoromethoxy groups, which can enhance its reactivity and selectivity in various chemical reactions.

Biological Activity

2-Methoxy-4-(trifluoromethoxy)benzyl bromide (CAS Number: 886500-35-2) is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

This compound features a unique trifluoromethoxy group, which significantly influences its biological properties. The fluorine atoms can enhance lipophilicity and metabolic stability, making such compounds attractive in drug design.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. A study demonstrated that fluorinated derivatives exhibited higher cytotoxicity against renal adenocarcinoma (769-P), liver cancer (HepG2), and lung carcinoma (NCI-H2170) cell lines compared to non-fluorinated counterparts .

Table 1: Cytotoxicity of Related Compounds

Compound NameCell LineIC50 (µM)
This compound769-PTBD
Compound A (similar structure)HepG21.94
Compound B (similar structure)NCI-H2170TBD

The mechanism by which this compound exerts its effects is believed to involve interaction with specific molecular targets, including enzymes and receptors. The presence of the trifluoromethoxy group may facilitate hydrogen bonding and π-π interactions, enhancing the compound's affinity for these targets .

Case Study: Antitumor Activity

In a recent study, novel benzenesulphonohydrazide derivatives were synthesized and tested for their antiproliferative activity. Among these, compounds incorporating trifluoromethyl groups exhibited significant cytotoxicity against various cancer cell lines, suggesting that the incorporation of such substituents may enhance biological activity .

Lipophilicity and Biological Activity

The lipophilicity of this compound is crucial for its biological activity. The balance between hydrophobicity and polarity affects how well the compound can penetrate cellular membranes and interact with biological targets. Studies have shown that an optimal lipophilicity correlates with improved cytotoxic effects in cancer models .

Properties

IUPAC Name

1-(bromomethyl)-2-methoxy-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O2/c1-14-8-4-7(15-9(11,12)13)3-2-6(8)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWHGFGOMOVIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407443
Record name 2-METHOXY-4-(TRIFLUOROMETHOXY)BENZYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886500-35-2
Record name 2-METHOXY-4-(TRIFLUOROMETHOXY)BENZYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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